Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Description
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-nitrophenyl group at position 5 and a methyl benzoate moiety at position 2. The oxadiazole ring is known for its stability and π-conjugation, making it a scaffold of interest for bioactive molecule design .
Properties
CAS No. |
56894-60-1 |
|---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)13-8-3-2-7-12(13)15-18-17-14(24-15)10-5-4-6-11(9-10)19(21)22/h2-9H,1H3 |
InChI Key |
XKIYTSLHNPCEJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring . The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-[5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 2-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Scientific Research Applications
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural and physicochemical properties of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate with structurally related compounds:
Pharmacological and Reactivity Comparisons
Bioactivity
- This compound: The nitro group may confer antimicrobial or antiparasitic activity, as seen in nitroaromatic analogs.
Physicochemical Properties
- Solubility: The ester group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified oxadiazoles.
Biological Activity
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C16H14N4O5
- Molecular Weight : 342.31 g/mol
- CAS Number : 7659-02-1
- Density : 1.493 g/cm³
- Boiling Point : 422 °C at 760 mmHg
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. The following table summarizes key findings from recent research:
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound acts through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the growth rate of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Oxidative Stress Induction : It has been observed that the compound increases the levels of reactive oxygen species (ROS) within cells, which can lead to oxidative damage and subsequent cell death.
- Kinase Inhibition : Certain studies indicate that this compound may inhibit specific kinases that are crucial for cancer cell survival and proliferation.
Case Studies and Research Findings
Recent research highlights the effectiveness of this compound in various experimental settings:
- A study published in the European Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer lines. This compound exhibited promising results with an IC50 value significantly lower than standard chemotherapy agents .
- Another investigation focused on the compound's ability to induce apoptosis in leukemia cells. The results indicated that treatment with this compound led to a marked increase in apoptotic markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
